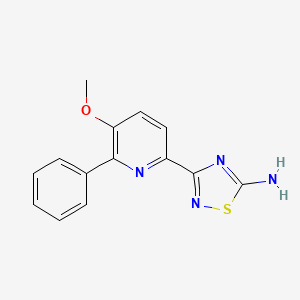
3-(5-Methoxy-6-phenylpyridin-2-yl)-1,2,4-thiadiazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5-Methoxy-6-phenylpyridin-2-yl)-1,2,4-thiadiazol-5-amine is a heterocyclic compound that features a thiadiazole ring fused with a pyridine ring. Compounds of this nature are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Methoxy-6-phenylpyridin-2-yl)-1,2,4-thiadiazol-5-amine typically involves the formation of the thiadiazole ring followed by the introduction of the pyridine and phenyl groups. Common synthetic routes may include:
Cyclization Reactions: Using appropriate precursors to form the thiadiazole ring.
Substitution Reactions: Introducing the methoxy, phenyl, and pyridine groups under controlled conditions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include:
Catalysis: Using catalysts to improve reaction efficiency.
Purification Techniques: Employing methods such as crystallization or chromatography to achieve high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially altering the methoxy group or other functional groups.
Reduction: Reduction reactions could target specific bonds within the compound.
Substitution: Various substitution reactions may occur, especially involving the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Catalysts: Including transition metal catalysts for specific reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used, potentially leading to derivatives with modified functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis of Derivatives:
Biology
Biological Activity: Studied for potential antimicrobial, antifungal, or anticancer properties.
Medicine
Drug Development: Investigated for its potential as a lead compound in drug discovery.
Industry
Material Science: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action for 3-(5-Methoxy-6-phenylpyridin-2-yl)-1,2,4-thiadiazol-5-amine would depend on its specific biological or chemical activity. Generally, it may involve:
Molecular Targets: Binding to specific enzymes or receptors.
Pathways: Modulating biochemical pathways related to its activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(5-Methoxy-6-phenylpyridin-2-yl)-1,2,4-thiadiazol-5-amine: Compared with other thiadiazole derivatives.
Pyridine Derivatives: Similar compounds with pyridine rings.
Uniqueness
Structural Features: Unique combination of methoxy, phenyl, and pyridine groups.
Biological Activity: Distinct biological activities compared to other similar compounds.
Eigenschaften
CAS-Nummer |
1179360-14-5 |
|---|---|
Molekularformel |
C14H12N4OS |
Molekulargewicht |
284.34 g/mol |
IUPAC-Name |
3-(5-methoxy-6-phenylpyridin-2-yl)-1,2,4-thiadiazol-5-amine |
InChI |
InChI=1S/C14H12N4OS/c1-19-11-8-7-10(13-17-14(15)20-18-13)16-12(11)9-5-3-2-4-6-9/h2-8H,1H3,(H2,15,17,18) |
InChI-Schlüssel |
JGPRNQPODWJDLC-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(N=C(C=C1)C2=NSC(=N2)N)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


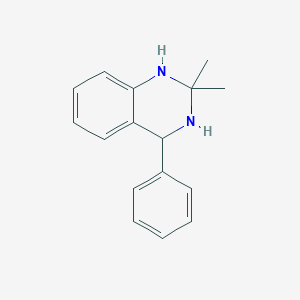
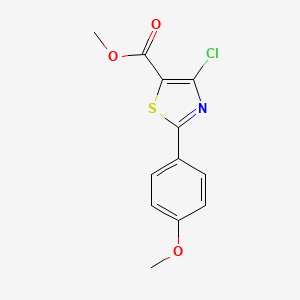
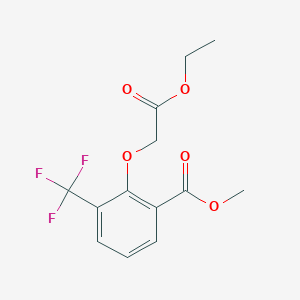
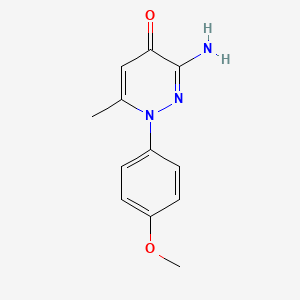

![[3-(2-Trimethylsilylethynyl)quinolin-4-yl]methanol](/img/structure/B13888799.png)

![Ethyl 2-[2-(2,6-dichlorophenyl)-1,3-thiazol-4-yl]acetate](/img/structure/B13888801.png)
![Ethyl 3-[(4-methylphenyl)methyl]piperidine-3-carboxylate](/img/structure/B13888807.png)

![4-Methyl[1,3]oxazolo[4,5-c]quinolin-2(3H)-one](/img/structure/B13888825.png)
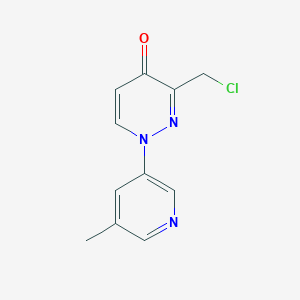
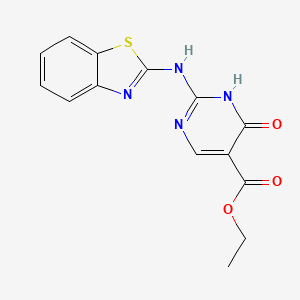
![1-(Benzenesulfonyl)-6-chloro-2-ethyl-pyrrolo[2,3-b]pyridine](/img/structure/B13888835.png)
